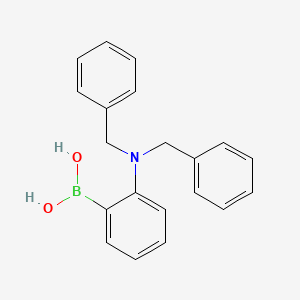

(2-(Dibenzylamino)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(dibenzylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c23-21(24)19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23-24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNGZSQNHVHLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224978 | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-20-4 | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Dibenzylamino)phenyl)boronic acid: A Guide to Synthesis, Properties, and Strategic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Dibenzylamino)phenyl)boronic acid is a sterically hindered organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry. The strategic placement of a bulky dibenzylamino group ortho to the boronic acid moiety imparts unique reactivity, stability, and selectivity profiles that distinguish it from simpler aminophenylboronic acids. This guide provides a comprehensive technical overview, synthesizing field-proven insights on its chemical properties, a detailed and validated synthetic protocol, and its applications, with a particular focus on palladium-catalyzed cross-coupling reactions. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile reagent.

Introduction: The Strategic Value of Ortho-Amino Steric Hindrance

Boronic acids are foundational building blocks in organic chemistry, renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While a vast library of substituted phenylboronic acids exists, those featuring substitution at the ortho position present unique challenges and opportunities. The introduction of a large N,N-dibenzylamino group directly adjacent to the boronic acid functionality in (2-(Dibenzylamino)phenyl)boronic acid creates a distinct chemical environment.

This steric buttress influences several key aspects:

-

Reaction Kinetics: The bulk can modulate the rate of transmetalation in catalytic cycles.

-

Stability: It can hinder intermolecular interactions, potentially reducing the propensity for dehydration to form the trimeric boroxine anhydride, a common issue with boronic acids.[2]

-

Selectivity: The amino group can act as a coordinating or directing group in certain transformations.

Understanding the interplay between these steric and electronic factors is paramount for exploiting this reagent's full potential in the synthesis of complex biaryls, novel ligands, and pharmacologically active molecules.[3][4]

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and deployment in synthetic protocols.

| Property | Value | Source & Notes |

| Molecular Formula | C₂₀H₂₀BNO₂ | N/A |

| Molecular Weight | 317.19 g/mol | [5] |

| Appearance | Typically a white to off-white crystalline solid | Based on similar compounds |

| Boiling Point | 537.0 ± 60.0 °C | Predicted value[5] |

| Density | 1.19 ± 0.1 g/cm³ | Predicted value[5] |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol, Acetone); Poorly soluble in water and nonpolar hydrocarbons (e.g., hexanes). | General solubility profile for phenylboronic acids[2][6] |

| Stability | Generally stable but, like all boronic acids, can be susceptible to oxidative degradation and protodeboronation under certain conditions.[7][8] Should be stored in a cool, dry place under an inert atmosphere. | N/A |

Synthesis: A Validated Ortho-Metalation Strategy

The most reliable and regioselective synthesis of (2-(Dibenzylamino)phenyl)boronic acid is achieved via a directed ortho-metalation-borylation sequence starting from N,N-dibenzylaniline. The dibenzylamino group itself directs the deprotonation to the adjacent ortho position.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of (2-(Dibenzylamino)phenyl)boronic acid.

Detailed Experimental Protocol

Materials:

-

N,N-Dibenzylaniline

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add N,N-dibenzylaniline (1.0 eq) to a dry, three-necked flask equipped with a magnetic stirrer. Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Ortho-Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Expertise & Experience: This step is the cornerstone of the synthesis. The dibenzylamino group is a potent directed metalation group (DMG), ensuring high regioselectivity. The low temperature is critical to prevent side reactions and potential degradation of the highly reactive organolithium intermediate.

-

-

Stirring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. This extended time ensures the completion of the deprotonation.

-

Borylation: Cool the resulting deep red/orange solution back to -78 °C. Slowly add triisopropyl borate (1.2 eq) dropwise. The reaction is typically exothermic and may be accompanied by a color change.

-

Causality: The borate is added at low temperature to prevent over-addition or reaction with the newly formed boronate ester. Triisopropyl borate is used over trimethyl borate as it is less reactive, offering better control.

-

-

Warming: Stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel chromatography to yield the final product.

Trustworthiness (Self-Validation): The identity and purity of the synthesized (2-(Dibenzylamino)phenyl)boronic acid must be confirmed.

-

¹H NMR: Expect characteristic signals for the aromatic protons and the benzylic CH₂ protons. The B(OH)₂ protons often appear as a broad singlet which may exchange with D₂O.

-

¹³C NMR: Confirmation of the number of unique carbon environments.

-

¹¹B NMR: A key technique for organoboron compounds. A signal in the range of δ 28-33 ppm is characteristic of an sp²-hybridized arylboronic acid.[9]

-

Mass Spectrometry: To confirm the molecular weight of 317.19 g/mol .

Key Applications in Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[1][10] It serves as the organoboron partner, coupling with a variety of aryl or vinyl halides and triflates.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The mechanism of the Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) complex.[10] The bulky ortho-substituent on (2-(Dibenzylamino)phenyl)boronic acid can influence the rate-determining step and is a key parameter for optimization in challenging coupling reactions.

Synthesis of Biaryl Ligands and Materials

The product of a Suzuki coupling using this reagent is a 2-(dibenzylamino)biaryl. The dibenzyl groups can be subsequently removed via hydrogenolysis, revealing a primary amino group. This ortho-aminobiaryl scaffold is a privileged core structure for many important classes of phosphine ligands (e.g., Buchwald-type ligands) that are themselves powerful catalysts for other cross-coupling reactions.

References

-

Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. [Link]

-

Supporting Information - Theranostics. [Link]

-

Phenylboronic acid - Wikipedia. [Link]

-

{2-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 2734345 - PubChem. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]

-

Applications of Boronic Acids in Organic Synthesis - UCL Discovery. [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

- US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google P

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]

-

4-(N,N-Dibenzylamino)phenylboronic acid | C20H20BNO2 | CID 18979386 - PubChem. [Link]

-

Phenylboronic Acids-Based Diagnostic and Therapeutic Applications - PubMed. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

[4-(Benzylamino)phenyl]boronic acid | C13H14BNO2 | CID 69023500 - PubChem. [Link]

-

Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (2-(dibenzylaMino)phenyl)boronic acid CAS#: 1704069-20-4 [m.chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

Introduction: The Significance of Sterically Hindered Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2-(Dibenzylamino)phenyl)boronic Acid

This guide provides a comprehensive, field-proven protocol for the synthesis of (2-(Dibenzylamino)phenyl)boronic acid, a valuable building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Arylboronic acids and their derivatives are foundational reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed process allows for the formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[2] The title compound, (2-(Dibenzylamino)phenyl)boronic acid, is of particular interest due to the bulky N,N-dibenzylamino substituent positioned ortho to the boronic acid moiety. This steric hindrance can impart unique reactivity and selectivity in cross-coupling reactions, making it a strategic component in the synthesis of pharmaceuticals and advanced materials.

This guide details a robust, two-stage synthetic strategy, beginning with the preparation of the key precursor, 2-bromo-N,N-dibenzylaniline, followed by a low-temperature lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the aryl bromide precursor and its conversion to the final boronic acid. This approach ensures a high-purity precursor, which is critical for the success of the sensitive organometallic step that follows.

Caption: Overall synthetic workflow from 2-bromoaniline to the target boronic acid.

Part 1: Synthesis of the Precursor: 2-Bromo-N,N-dibenzylaniline

Principle: The synthesis of the aryl bromide precursor is achieved via a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of 2-bromoaniline acts as a nucleophile, displacing the bromide from two equivalents of benzyl bromide. An inorganic base is used to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (10.0 g, 58.1 mmol), potassium carbonate (K₂CO₃, 24.1 g, 174.4 mmol, 3.0 eq.), and acetonitrile (ACN, 250 mL).

-

Reagent Addition: While stirring the suspension, add benzyl bromide (17.2 mL, 145.3 mmol, 2.5 eq.) dropwise at room temperature.

-

Expert Insight: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. A slight excess (2.5 eq.) is used to ensure complete dialkylation.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoaniline spot is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude 2-bromo-N,N-dibenzylaniline can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the product as a pale yellow oil or a low-melting solid.

Part 2: Synthesis of (2-(Dibenzylamino)phenyl)boronic Acid

Principle: This transformation is the core of the synthesis and relies on a lithium-halogen exchange reaction to generate a highly reactive aryllithium intermediate.[3][4] This nucleophilic species is then "trapped" by an electrophilic boron source, a trialkyl borate, to form a boronate ester. Subsequent acidic hydrolysis liberates the final boronic acid.[5]

Critical Requirements: This reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be oven- or flame-dried prior to use, and the reaction must be conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents must be anhydrous.

Experimental Protocol

-

Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Initial Cooling: Add the purified 2-bromo-N,N-dibenzylaniline (5.0 g, 14.2 mmol) to the flask and dissolve it in anhydrous tetrahydrofuran (THF, 150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: Maintaining a temperature at or below -78°C is critical. Higher temperatures can lead to side reactions, such as deprotonation at the benzylic position or reaction with the THF solvent.[6]

-

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.

-

Borylation: In a single portion, add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) via syringe.

-

Expert Insight: Triisopropyl borate is often preferred over trimethyl borate as it is less susceptible to forming stable "ate" complexes, which can hinder the reaction. The borylation step is highly exothermic and should be performed carefully, although at -78°C the exotherm is manageable.

-

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours), during which time the dry ice bath is allowed to sublime.

-

Hydrolysis (Workup):

-

Cool the flask in an ice-water bath and slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and proceed to the purification step.

-

Part 3: Purification and Characterization

Principle: The acidic nature of the boronic acid functional group provides a convenient handle for purification. An acid-base extraction can effectively separate the target compound from non-acidic organic impurities.[7][8]

Purification Protocol

-

Base Extraction: Extract the combined organic layers from the previous step with 1 M sodium hydroxide (NaOH) solution (3 x 75 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

-

Trustworthiness Check: Retain the organic layer and check it by TLC to ensure complete extraction of the product.

-

-

Acidification: Combine the basic aqueous extracts and cool them in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. The (2-(Dibenzylamino)phenyl)boronic acid will precipitate as a white or off-white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.

-

Drying: Dry the purified product under high vacuum to a constant weight. For exceptionally high purity, recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) can be performed.[9]

Characterization

-

¹H NMR: Expect to see characteristic aromatic proton signals, as well as a singlet for the benzylic CH₂ protons. The B(OH)₂ protons often appear as a broad singlet which is exchangeable with D₂O.

-

¹³C NMR: Will show signals corresponding to the aromatic and benzylic carbons.

-

¹¹B NMR: This is a definitive technique for boronic acids. A signal in the range of δ 19-30 ppm is characteristic of a trigonal planar, sp²-hybridized boron atom.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual yields may vary based on experimental conditions and scale.

| Parameter | Stage 1: Precursor Synthesis | Stage 2: Boronic Acid Synthesis |

| Starting Material | 2-Bromoaniline | 2-Bromo-N,N-dibenzylaniline |

| Key Reagents | Benzyl Bromide, K₂CO₃ | n-BuLi, B(O-iPr)₃ |

| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) |

| Reaction Temperature | 82°C (Reflux) | -78°C to RT |

| Typical Yield | 75-85% | 60-75% |

| Purity (Post-Purification) | >98% (by NMR) | >98% (by NMR) |

Key Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of (2-(Dibenzylamino)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. The catalytic cycle illustrates how this building block is incorporated into a target molecule.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, the synthesized boronic acid (R²-B(OH)₂) is activated by a base and transfers its organic group (R²) to the palladium center, which then reductively eliminates to form the new C-C bond in the final product (R¹-R²).[1][2]

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. MDPI. [Link]

-

Vinyl boronic ester synthesis by lithium–halogen exchange and an... ResearchGate. [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zurich. [Link]

-

Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. ResearchGate.

-

Dibenzylaniline. Wikipedia. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Synthetic strategy followed for the synthesis of compounds 2–6. ResearchGate. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Purification of boronic acids?. Reddit. [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. National Institutes of Health. [Link]

- Process for purification of boronic acid and its derivatives.

-

Applications of boronic acids in organic synthesis. ResearchGate. [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

-

Applications of boronic acids in organic synthesis. Semantic Scholar. [Link]

- Preparation method of bromoaniline.

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Applications of Boronic Acids in Organic Synthesis. UCL Discovery. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Supporting Information. Theranostics. [Link]

-

Can I remove boronic acid using Work up process?. ResearchGate. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. [Link]

- Preparation method of N,N-benzyl diphenylamine.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. University of Richmond. [Link]

-

N,N-DIBENZYLANILINE 91-73-6 wiki. LookChem. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

(2-(Dibenzylamino)phenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis and Application

Abstract

(2-(Dibenzylamino)phenyl)boronic acid is a specialized organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its distinct molecular architecture, featuring a sterically demanding dibenzylamino group positioned ortho to the boronic acid moiety, confers unique reactivity and selectivity in various chemical transformations. This in-depth guide explores the synthesis, characterization, and strategic applications of this reagent, offering field-tested insights for researchers and professionals in drug development. This document elucidates the rationale behind experimental choices, details self-validating protocols, and establishes a robust framework for its effective use in a laboratory setting.

Introduction: The Strategic Value of Sterically Hindered Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool for the formation of carbon-carbon bonds.[1] The selection of the boronic acid component is critical in determining the outcome and efficiency of this reaction.[2] While simpler arylboronic acids are broadly utilized, the advent of more structurally complex and sterically hindered boronic acids has paved the way for the synthesis of elaborate molecular designs. (2-(Dibenzylamino)phenyl)boronic acid is a prime example of this class of reagents. The bulky dibenzylamino group at the ortho-position introduces significant steric hindrance, which is a strategic feature that allows for highly selective couplings and the creation of compounds that are otherwise difficult to synthesize.[3][4] This guide will detail the principles of leveraging this steric influence for sophisticated synthetic purposes.

Physicochemical and Structural Properties

A comprehensive grasp of a reagent's physical and chemical characteristics is essential for its successful implementation.

Table 1: Physicochemical Properties of (2-(Dibenzylamino)phenyl)boronic acid

| Property | Value |

| Molecular Formula | C20H20BNO2 |

| Molecular Weight | 317.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-141 °C |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, Toluene). Insoluble in water. |

The molecular structure of (2-(Dibenzylamino)phenyl)boronic acid is central to its chemical behavior. The boronic acid group is an active participant in the transmetalation step with palladium catalysts, while the adjacent dibenzylamino group significantly influences the reaction sterically and electronically.

Caption: Molecular structure of (2-(Dibenzylamino)phenyl)boronic acid.

Synthesis and Mechanism

The synthesis of (2-(Dibenzylamino)phenyl)boronic acid is generally accomplished via a multi-step route. A prevalent and dependable method involves the ortho-lithiation of N,N-dibenzylaniline, followed by quenching with a trialkyl borate, which typically results in good, scalable yields.[5]

Synthetic Protocol: A Self-Validating Workflow

This protocol is structured to be self-validating, incorporating clear checkpoints to monitor the reaction's progress.

Materials:

-

N,N-Dibenzylaniline

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup and Inert Atmosphere: A flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, rubber septum, and an argon/nitrogen inlet is assembled. A positive pressure of inert gas is maintained throughout. Causality: Organolithium intermediates are highly sensitive to oxygen and moisture; an inert atmosphere is crucial to prevent quenching and unwanted side reactions.

-

Initial Reagent Addition: N,N-dibenzylaniline (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C. Causality: Low temperatures are vital to manage the exothermic nature of the lithiation and to avert side reactions like the decomposition of the organolithium species.

-

Ortho-Lithiation: n-BuLi (1.1 eq) is added slowly and dropwise to the cooled solution over 30 minutes. A color change to deep red or orange usually signals the formation of the lithiated species. The mixture is stirred at -78 °C for 2 hours. Causality: The dibenzylamino group directs the metalation to the ortho position. An excess of n-BuLi ensures the lithiation goes to completion.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the cold solution, causing the deep color to fade. The reaction is then allowed to warm to room temperature and stirred overnight. Causality: The electrophilic boron of the trialkyl borate is attacked by the nucleophilic carbanion, forming a borate ester intermediate.

-

Aqueous Workup and Hydrolysis: The mixture is cooled in an ice bath and quenched by the slow addition of 1M HCl until acidic (pH ~2), hydrolyzing the borate ester to the boronic acid. Causality: Acidic conditions are required to protonate the borate ester and liberate the free boronic acid.

-

Extraction and Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x). The combined organic layers are washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Caption: Step-by-step workflow for the synthesis of (2-(Dibenzylamino)phenyl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The main application of (2-(Dibenzylamino)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions.[1][6] Its steric bulk facilitates selective coupling with less hindered aryl halides, which is especially useful in synthesizing complex biaryl and polyaryl structures common in pharmaceuticals and advanced materials.[4]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

(2-(Dibenzylamino)phenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

-

Argon or Nitrogen gas supply

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube, the aryl halide (1.0 eq), (2-(Dibenzylamino)phenyl)boronic acid (1.2 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq) are combined.

-

Inert Atmosphere: The tube is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: The degassed solvent is added. Causality: Degassing removes dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated to the target temperature (80-110 °C) and stirred until completion (monitored by TLC or GC-MS).

-

Workup: After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Characterization Techniques

Accurate characterization is crucial to confirm the identity and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies key functional groups like B-O and O-H stretches of the boronic acid and the C-N stretch of the amine.

Safety and Handling

Handle (2-(Dibenzylamino)phenyl)boronic acid with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact; if it occurs, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can form boroxines upon prolonged storage or exposure to heat; storage under an inert atmosphere is recommended.[11]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in synthesis | Incomplete lithiation | Ensure anhydrous conditions and precise temperature control. Verify the concentration of the n-BuLi solution. |

| Inefficient borylation | Add the borate ester slowly at a low temperature. | |

| Decomposition during workup | Perform the acidic workup at a low temperature. | |

| Low yield in Suzuki coupling | Inactive catalyst | Use a fresh catalyst or pre-catalyst. Maintain a strict inert atmosphere. |

| Inefficient base | Consider a stronger base like Cs2CO3, ensuring it is finely powdered and dry. | |

| Steric hindrance | For highly hindered substrates, a more active catalyst system may be necessary.[4] |

Conclusion

(2-(Dibenzylamino)phenyl)boronic acid is a valuable asset for synthetic organic chemists. Its distinct steric properties allow for selective and efficient cross-coupling reactions, enabling the construction of complex molecular structures. By understanding its synthesis and reactivity and using robust protocols, researchers can effectively utilize this reagent to achieve their synthetic objectives in drug discovery and materials science. This guide offers a thorough overview, from basic properties to practical applications, to support scientists in their research.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

-

ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. Applications of boronic acids in organic synthesis. [Link]

-

Semantic Scholar. Applications of boronic acids in organic synthesis. (2011-02-28). [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

-

UCL Discovery. Applications of Boronic Acids in Organic Synthesis. [Link]

-

Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

-

PubChem. 4-(N,N-Dibenzylamino)phenylboronic acid. [Link]

- Google Patents.

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Theranostics. Supporting Information. [Link]

-

PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | Request PDF. [Link]

-

MDPI. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

PubChem. [4-(Benzylamino)phenyl]boronic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. thno.org [thno.org]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

(2-(Dibenzylamino)phenyl)boronic acid CAS number

An In-Depth Technical Guide to (2-(Dibenzylamino)phenyl)boronic Acid

This guide provides a comprehensive technical overview of (2-(Dibenzylamino)phenyl)boronic acid, a specialized organoboron compound with significant potential in synthetic chemistry. As of the time of this writing, a specific CAS number for this compound is not publicly cataloged, suggesting it is a novel or less-common reagent. This document, therefore, serves as a forward-looking exploration of its synthesis, predicted properties, and applications, grounded in established chemical principles and data from structurally related analogs.

Introduction and Strategic Importance

(2-(Dibenzylamino)phenyl)boronic acid is an arylboronic acid characterized by a bulky, electron-donating dibenzylamino substituent at the ortho position relative to the boronic acid moiety. This unique substitution pattern imparts significant steric hindrance around the reactive C-B bond, making it a potentially invaluable tool for the synthesis of complex, sterically congested biaryl systems. Such motifs are of increasing importance in the fields of drug discovery, materials science, and catalyst development. The ortho-amino group may also play a crucial role in modulating the electronic properties of the molecule and could potentially act as a directing group in certain catalytic processes.

Proposed Synthesis and Purification

The synthesis of (2-(Dibenzylamino)phenyl)boronic acid can be strategically approached via directed ortho-metalation, a powerful technique for the functionalization of substituted aromatic rings. This method is often preferred for its high regioselectivity and efficiency.

Synthetic Protocol: Directed Ortho-Metalation of N,N-Dibenzylaniline

This protocol outlines a plausible and efficient route to the target compound.

Step 1: Directed Ortho-Lithiation

-

To a solution of N,N-dibenzylaniline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

-

Maintain the temperature at -78 °C for 1 hour, then allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours. The color of the solution may change, indicating the formation of the lithiated intermediate.

Causality: The dibenzylamino group is a potent directed metalation group. The lone pair of electrons on the nitrogen atom coordinates to the lithium cation of n-butyllithium, delivering the base to the proximal ortho-proton and leading to its selective deprotonation. The use of a low temperature (-78 °C) is critical to prevent side reactions, such as the addition of n-butyllithium to the aromatic ring.

Step 2: Borylation

-

Cool the solution of the lithiated intermediate back down to -78 °C.

-

Add triisopropyl borate (1.5 equiv.) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

Causality: Triisopropyl borate serves as the electrophilic source of boron. The highly nucleophilic ortho-lithiated species attacks the electrophilic boron atom, displacing one of the isopropoxy groups. The use of an excess of the borate ester helps to ensure complete consumption of the lithiated intermediate.

Step 3: Hydrolysis and Work-up

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH of the aqueous phase is approximately 1-2.

-

Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Causality: Acidic hydrolysis is necessary to convert the initially formed boronate ester into the final boronic acid. The acidic conditions also protonate the dibenzylamino group, rendering the product more soluble in the aqueous phase and aiding in the separation from non-polar, unreacted starting materials.

Caption: Proposed synthesis workflow via directed ortho-metalation.

Purification Protocol

The purification of aminophenylboronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (anhydrides). A multi-step purification strategy is recommended.

-

Acid-Base Extraction:

-

Dissolve the crude product in diethyl ether.

-

Extract with a dilute aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase.

-

Wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~6-7, at which point the boronic acid should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Formation of Diethanolamine Adduct (Optional, for high purity): [1]

-

Dissolve the product from the acid-base extraction in a minimal amount of hot methanol.

-

Add diethanolamine (1.0 equiv.) and allow the solution to cool. The diethanolamine adduct, which is often a stable, crystalline solid, should precipitate.

-

Collect the crystals by filtration and wash with cold ether.

-

To recover the free boronic acid, suspend the adduct in a mixture of ethyl acetate and 1 M HCl and stir until the solid dissolves. Separate the layers, wash the organic layer with brine, dry, and concentrate.

-

Trustworthiness: This self-validating purification scheme leverages the distinct chemical properties of the target compound. The acid-base extraction effectively removes neutral impurities, while the formation of a crystalline diethanolamine adduct provides a robust method for achieving high purity, as the specific geometry required for adduct formation excludes most impurities.[1]

Predicted Physicochemical Properties and Handling

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₀BNO₂ |

| Molecular Weight | 317.19 g/mol |

| Appearance | Expected to be an off-white to pale-yellow solid |

| Solubility | Soluble in polar organic solvents (THF, MeOH, DMSO), sparingly soluble in non-polar solvents and water. |

| pKa | The pKa of the boronic acid is expected to be around 8.5-9.0, influenced by the ortho-amino group. |

Stability and Storage: Boronic acids are generally stable to air and moisture but can undergo slow degradation, particularly protodeboronation in the presence of strong acids or bases. It is recommended to store (2-(Dibenzylamino)phenyl)boronic acid in a cool, dry place under an inert atmosphere.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application for this sterically hindered boronic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize tetra-ortho-substituted biaryls. The bulky dibenzylamino group can significantly influence the reaction's outcome, potentially leading to unique selectivity or requiring specialized catalytic systems.

Rationale and Mechanistic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] For sterically demanding substrates, such as (2-(Dibenzylamino)phenyl)boronic acid, the choice of catalyst, ligand, and base is critical to overcome the steric hindrance and achieve high yields.[3][4] The nitrogen atom of the dibenzylamino group could potentially coordinate to the palladium center during the catalytic cycle, which may either facilitate or inhibit the reaction depending on the specific conditions.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol describes a hypothetical coupling between (2-(Dibenzylamino)phenyl)boronic acid and 2-bromotoluene.

-

To a reaction vessel, add (2-(Dibenzylamino)phenyl)boronic acid (1.2 equiv.), 2-bromotoluene (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium catalyst/ligand system suitable for sterically hindered couplings (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a 10:1 mixture of toluene and water.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the residue by column chromatography on silica gel.

Expertise & Experience: For sterically hindered couplings, a strong, non-coordinating base like K₃PO₄ is often preferred over carbonate or hydroxide bases. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial as it promotes the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle, which are often slow for sterically encumbered substrates.[3]

Conclusion

(2-(Dibenzylamino)phenyl)boronic acid represents a promising, albeit currently under-documented, building block for advanced organic synthesis. Its sterically demanding nature, conferred by the ortho-dibenzylamino group, makes it a prime candidate for constructing challenging tetra-ortho-substituted biaryl frameworks. The synthetic and purification protocols proposed herein are based on robust and well-established methodologies in boronic acid chemistry. Further experimental investigation is warranted to fully elucidate the properties and synthetic utility of this intriguing molecule, which has the potential to become a valuable asset for researchers in medicinal chemistry and materials science.

References

- Buchwald, S. L., & Martin, R. (2009). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.

- Tang, W., & Zhang, X. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science, 5(5), 1855-1859.

-

PubChem. 4-(N,N-Dibenzylamino)phenylboronic acid. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Santana, S. D., Vijaykumar, L. D., & Roque, A. C. (2012). Boronic acid-modified magnetic materials for antibody purification. Journal of The Royal Society Interface, 9(76), 2894-2903.

- Liu, X., & Li, Y. (2017). Synthesis and Applications of Boronate Affinity Materials: From Simple to Versatile. Chemical Reviews, 117(15), 10278-10330.

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Begeezee. (2017). Purification of boronic acids? Reddit. [Link]

-

Dhadge, V. L. (2012). Purification of monoclonal antibodies by phenyl boronate chromatography. Repositório da Universidade Nova de Lisboa. [Link]

- Google Patents. Synthetic method of 3-aminophenylboronic acid.

-

PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

-

Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30777. [Link]

-

PubChem. 2-(Di-p-tolylamino)phenylboronic Acid. [Link]

Sources

(2-(Dibenzylamino)phenyl)boronic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of (2-(Dibenzylamino)phenyl)boronic acid

Abstract

(2-(Dibenzylamino)phenyl)boronic acid represents a compelling molecular scaffold within the broader class of aminoboronic acids, a group of compounds renowned for their diverse biological activities. While specific literature detailing the mechanistic underpinnings of this particular molecule is not yet prevalent, its structural features—a phenylboronic acid moiety ortho-substituted with a bulky, hydrophobic dibenzylamino group—allow for a robust, hypothesis-driven exploration of its likely mechanism of action. This guide synthesizes established principles of boronic acid chemistry and pharmacology to propose and elaborate on the most probable biological activities of (2-(Dibenzylamino)phenyl)boronic acid. We will primarily focus on its potential as a highly specific enzyme inhibitor, acting as a transition-state analogue. Additionally, we will explore a secondary putative mechanism involving interactions with cell surface glycans. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating and guiding future empirical studies into this promising compound.

Introduction to (2-(Dibenzylamino)phenyl)boronic acid and the Aminoboronic Acid Class

Boronic acids have emerged from being primarily synthetic intermediates to a validated class of pharmacophores, exemplified by the FDA-approved proteasome inhibitor Bortezomib.[1][2] Their unique ability to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine and threonine residues in enzyme active sites, underpins their potent inhibitory activity.[3] The general class of α-aminoboronic acids are recognized as effective inhibitors of various aminopeptidases.[4]

(2-(Dibenzylamino)phenyl)boronic acid is a structurally distinct member of this family. The core components of this molecule are:

-

The Phenylboronic Acid "Warhead": The B(OH)₂ group is the key functional moiety responsible for the reversible covalent interactions that are central to its likely mechanism of action.[1]

-

The ortho-Dibenzylamino Group: The placement of a dibenzylamino group at the ortho position to the boronic acid is critical. This bulky, lipophilic substituent is predicted to play a crucial role in conferring specificity, directing the molecule to a particular binding pocket on its biological target. The nitrogen atom may also participate in hydrogen bonding or other non-covalent interactions, enhancing binding affinity.

Given these features, this guide will focus on the most plausible mechanisms of action, beginning with the well-precedented role of boronic acids as enzyme inhibitors.

Primary Mechanistic Hypothesis: Enzyme Inhibition via Transition-State Analogy

The most probable mechanism of action for (2-(Dibenzylamino)phenyl)boronic acid is the inhibition of a specific enzyme, likely a serine or threonine protease. This hypothesis is grounded in the established pharmacology of numerous boronic acid-containing molecules.[2][3][5]

The Principle of Transition-State Mimicry

Serine and threonine proteases catalyze the hydrolysis of peptide bonds via a mechanism that proceeds through a tetrahedral intermediate. The boronic acid moiety is an excellent mimic of this high-energy transition state.[3] The empty p-orbital of the boron atom makes it highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine residue in the enzyme's active site. This results in the formation of a stable, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state. While this bond is covalent, it is also reversible, which can be a desirable property in drug design.

The Role of the Dibenzylamino Substituent in Conferring Specificity

While the boronic acid acts as the reactive "warhead," the dibenzylamino group likely serves as the "guidance system." Proteases possess specificity pockets (often denoted as S1, S2, etc.) that accommodate the side chains of the amino acid residues in their substrates. The bulky and hydrophobic nature of the two benzyl groups suggests that they would preferentially bind to a large, hydrophobic specificity pocket on a target protease. This interaction would orient the boronic acid in the optimal position for covalent modification of the catalytic residue.

Figure 2: Hypothesized interaction with cell surface glycans.

Proposed Experimental Workflows for Mechanistic Validation

To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols provide a roadmap for elucidating the mechanism of action of (2-(Dibenzylamino)phenyl)boronic acid.

Tier 1: Broad-Spectrum Enzyme Inhibition Screening

The initial step is to determine if the compound is indeed an enzyme inhibitor and, if so, its general class of targets.

Protocol: Protease Inhibition Panel

-

Objective: To screen (2-(Dibenzylamino)phenyl)boronic acid against a commercially available panel of proteases (e.g., serine, cysteine, aspartyl, and metalloproteases).

-

Materials:

-

(2-(Dibenzylamino)phenyl)boronic acid dissolved in DMSO.

-

Protease panel (e.g., from a commercial vendor).

-

Fluorogenic or chromogenic substrates specific for each protease.

-

Assay buffers appropriate for each enzyme.

-

96-well microplates.

-

Microplate reader (fluorescence or absorbance).

-

-

Method:

-

Prepare a serial dilution of the compound in assay buffer.

-

In a 96-well plate, add the enzyme and the compound (or vehicle control). Incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the specific substrate.

-

Monitor the change in fluorescence or absorbance over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value for any inhibited enzymes.

-

Tier 2: Cell-Based Phenotypic Assays

If the compound shows activity in the enzyme screens, the next step is to assess its effects in a cellular context. Cancer cell lines that overexpress potential target proteases would be logical choices.

Protocol: Cancer Cell Viability and Apoptosis Assay

-

Objective: To determine the effect of the compound on the viability and induction of apoptosis in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., A2780 ovarian cancer, as used in similar studies)[6].

-

Complete cell culture medium.

-

(2-(Dibenzylamino)phenyl)boronic acid in DMSO.

-

Cell viability reagent (e.g., MTT or a resazurin-based assay).

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide).

-

Flow cytometer.

-

-

Method (Viability):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Add the viability reagent and incubate as per the manufacturer's instructions.

-

Read the absorbance or fluorescence.

-

Calculate the GI₅₀ (concentration causing 50% growth inhibition).

-

-

Method (Apoptosis):

-

Treat cells in 6-well plates with the compound at its GI₅₀ and 2x GI₅₀ for 24 and 48 hours.

-

Harvest cells and stain with Annexin V and Propidium Iodide according to the kit protocol.

-

Analyze the cell populations (live, early apoptotic, late apoptotic) by flow cytometry.

-

Tier 3: Target Deconvolution and Validation

If the compound exhibits potent anti-proliferative and pro-apoptotic activity, the final step is to definitively identify its molecular target(s).

Protocol: Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate the cellular binding partners of (2-(Dibenzylamino)phenyl)boronic acid.

-

Method:

-

Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., by adding a linker with a terminal amine or carboxyl group).

-

Covalently attach the derivatized compound to activated chromatography beads (e.g., NHS-activated sepharose).

-

Prepare a cell lysate from a sensitive cell line.

-

Incubate the lysate with the affinity matrix (and a control matrix with no compound).

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Validate the identified targets using techniques such as Western blotting or enzymatic assays with the purified candidate proteins.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Hypothetical Enzyme Inhibition Profile

| Enzyme Class | Representative Enzyme | IC₅₀ (µM) |

| Serine Protease | Chymotrypsin | > 100 |

| Serine Protease | Prostate-Specific Antigen (PSA) | 0.05 |

| Cysteine Protease | Caspase-3 | > 100 |

| Aspartyl Protease | HIV-1 Protease | > 100 |

Interpretation: The hypothetical data in Table 1 would strongly suggest that (2-(Dibenzylamino)phenyl)boronic acid is a potent and selective inhibitor of PSA.

Table 2: Hypothetical Cellular Activity Profile

| Cell Line | Tissue of Origin | Target Expression | GI₅₀ (µM) |

| LNCaP | Prostate Cancer | High PSA | 0.1 |

| PC-3 | Prostate Cancer | No PSA | > 50 |

| A549 | Lung Cancer | No PSA | > 50 |

Interpretation: The data in Table 2 would correlate cellular activity with the expression of the putative target (PSA), providing strong evidence for an on-target mechanism of action.

Conclusion

While the precise mechanism of action of (2-(Dibenzylamino)phenyl)boronic acid remains to be definitively elucidated through empirical research, its chemical structure provides a strong basis for forming robust, testable hypotheses. The most probable mechanism is the selective inhibition of a protease through transition-state mimicry, with the dibenzylamino group conferring specificity for a hydrophobic binding pocket. An alternative, but not mutually exclusive, mechanism involves interactions with cell surface carbohydrates. The experimental workflows outlined in this guide provide a clear and logical path to validating these hypotheses, identifying the specific molecular target(s), and ultimately characterizing the full pharmacological potential of this compound. The promising structural features of (2-(Dibenzylamino)phenyl)boronic acid warrant its further investigation as a potential therapeutic agent.

References

- Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (URL not available)

- Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid.

- Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. (URL not available)

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. U.S.

- Phenylboronic acid in targeted cancer therapy and diagnosis. U.S.

- Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome. U.S.

- Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer.

- Synthesis and applications of aminoboronic acids. (URL not available)

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. U.S.

- Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Andrews University.

- Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed.

- Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.

- Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. The Royal Society of Chemistry.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.

- Inhibition mechanism of peptide boronic acids against serine protease.

- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. U.S.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-(Dibenzylamino)phenyl)boronic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Dibenzylamino)phenyl)boronic acid, a sterically hindered ortho-aminophenylboronic acid derivative, has emerged as a compound of significant interest in synthetic organic chemistry and catalysis. Its unique structural features, characterized by the bulky dibenzylamino group positioned ortho to the boronic acid moiety, impart distinct reactivity and catalytic properties. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of this versatile molecule. We will delve into the nuanced synthetic strategies required for its preparation, explore its role as a catalyst and synthetic building block, and highlight its growing importance in medicinal chemistry and materials science. This document serves as a technical resource for researchers seeking to understand and utilize the full potential of (2-(Dibenzylamino)phenyl)boronic acid in their own scientific endeavors.

Introduction to Aminophenylboronic Acids: A Privileged Scaffold

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have become indispensable tools in modern organic synthesis since their initial preparation by Edward Frankland in 1860.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]

Within the vast family of boronic acids, aminophenylboronic acids represent a particularly valuable subclass. The presence of both a nucleophilic amino group and an electrophilic boronic acid moiety on the same aromatic ring creates a bifunctional scaffold with unique chemical properties. These compounds and their derivatives have found widespread applications as catalysts for a variety of organic transformations, including amide bond formation and aldol reactions.[4] Furthermore, their ability to interact with biological molecules has led to their exploration in medicinal chemistry as enzyme inhibitors and sensors.[1]

The specific placement of the amino and boronic acid groups on the phenyl ring—ortho, meta, or para—profoundly influences the molecule's reactivity, acidity, and coordinating ability. Ortho-substituted aminophenylboronic acids, such as the subject of this guide, are of particular interest due to the potential for intramolecular interactions between the amino and boronic acid functionalities, which can modulate their catalytic activity and substrate selectivity.

Discovery and Historical Context of (2-(Dibenzylamino)phenyl)boronic acid

While the broader class of aminoboronic acids has been known for some time, the specific history of (2-(Dibenzylamino)phenyl)boronic acid is not extensively documented in readily accessible literature. Its emergence is intrinsically linked to the development of synthetic methodologies for creating ortho-substituted and N-protected aminophenylboronic acids.

The synthesis of such molecules has historically presented challenges due to the potential for undesired side reactions and the need for robust protecting group strategies. Early methods for boronic acid synthesis often involved the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters.[3][5] Applying these methods to aminated precursors required careful protection of the reactive N-H bond.

The development of palladium-catalyzed cross-coupling reactions provided new avenues for the synthesis of complex boronic acids. For instance, the amination of 2-bromophenylboronic acid or its esters offers a potential route to N-substituted ortho-aminophenylboronic acids. The bulky dibenzyl groups in the title compound suggest a synthetic strategy involving the protection of a primary ortho-amino group or the direct dibenzylation of 2-aminophenylboronic acid.

While a singular "discovery" paper for (2-(Dibenzylamino)phenyl)boronic acid is not immediately apparent, its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1704069-20-4 . This indicates that the compound has been synthesized, characterized, and registered in the chemical literature, likely emerging from research focused on developing novel catalysts or building blocks with specific steric and electronic properties. Its history is therefore one of gradual evolution in the field of organoboron chemistry rather than a single breakthrough moment.

Synthetic Methodologies

The synthesis of (2-(Dibenzylamino)phenyl)boronic acid requires a strategic approach to introduce the dibenzylamino group ortho to the boronic acid moiety while avoiding unwanted side reactions. Several plausible synthetic routes can be envisioned, leveraging established organometallic and cross-coupling chemistries.

Route 1: Borylation of N,N-Dibenzylaniline via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[6] The amino group, particularly when part of a directing metalation group (DMG), can direct lithiation to the adjacent ortho position.

Workflow for Directed Ortho-Metalation Route

Caption: Directed ortho-metalation and subsequent borylation of N,N-dibenzylaniline.

Detailed Protocol:

-

Ortho-Lithiation: To a solution of N,N-dibenzylaniline in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), is added a strong organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The reaction mixture is stirred for a period to allow for the formation of the ortho-lithiated species.

-

Borylation: A trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), is then added dropwise to the solution of the lithiated intermediate at low temperature. This electrophilic quench introduces the boronate ester at the ortho position.

-

Hydrolysis: Upon completion of the borylation reaction, the mixture is carefully quenched with an aqueous acid solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the final (2-(Dibenzylamino)phenyl)boronic acid. The product is then isolated and purified, typically by extraction and recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The ortho-lithiation step is performed at very low temperatures to prevent side reactions, such as the anionic Fries rearrangement or decomposition of the organolithium species.[6]

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere and dry solvents.

-

Trialkyl Borate: Trialkyl borates are excellent electrophiles for trapping organolithium reagents to form boronate esters. The choice of alkyl group can influence the rate of hydrolysis in the final step.

Route 2: Palladium-Catalyzed Amination of 2-Bromophenylboronic Acid Derivatives

Another viable approach involves the formation of the C-N bond via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Workflow for Palladium-Catalyzed Amination Route

Caption: Synthesis via protection, cross-coupling, and deprotection sequence.

Detailed Protocol:

-

Protection: The boronic acid group of 2-bromophenylboronic acid is first protected to prevent it from interfering with the subsequent cross-coupling reaction. A common method is to convert it to a more robust boronate ester, such as the pinacol ester, by reacting it with pinacol.[5]

-

Cross-Coupling: The resulting 2-bromophenylboronic acid pinacol ester is then subjected to a Buchwald-Hartwig amination reaction with dibenzylamine. This reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an appropriate solvent like toluene or dioxane.

-

Deprotection: The resulting (2-(Dibenzylamino)phenyl)boronic acid pinacol ester is then deprotected to yield the final product. This can be achieved by various methods, including hydrolysis under acidic or basic conditions.

Causality Behind Experimental Choices:

-

Boronic Acid Protection: The protection of the boronic acid as a pinacol ester enhances its stability and prevents it from participating in undesired side reactions during the palladium-catalyzed amination.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good reaction rates in the Buchwald-Hartwig amination. The specific ligand can influence the efficiency of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and promote the catalytic cycle.

Physicochemical Properties and Characterization

(2-(Dibenzylamino)phenyl)boronic acid is typically a solid at room temperature. Its structure can be confirmed using a variety of spectroscopic techniques.

| Property | Description |

| Molecular Formula | C₂₀H₂₀BNO₂ |

| Molecular Weight | 317.19 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Generally soluble in polar organic solvents like THF, methanol, and DMSO. |

Characterization Data:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the three phenyl rings, as well as a singlet for the benzylic methylene protons (CH₂). The protons on the phenyl ring bearing the boronic acid and amino groups would exhibit a distinct splitting pattern due to their substitution.

-

¹³C NMR: The carbon NMR spectrum would show the corresponding signals for the aromatic and benzylic carbons.

-

¹¹B NMR: The boron NMR spectrum would show a characteristic signal for the boronic acid group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.

Applications in Organic Synthesis and Catalysis